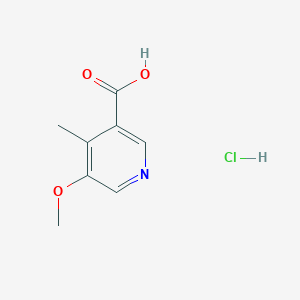
5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride
Descripción general
Descripción
5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO3 and its molecular weight is 203.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride (CAS No. 2059944-48-4) is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10ClNO3
- Molecular Weight : 195.63 g/mol
- Structure : The compound features a pyridine ring substituted with a methoxy group, a methyl group, and a carboxylic acid.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to other known antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 mg/mL | |
| Bacillus subtilis | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL | |
| Staphylococcus aureus | 0.0048 mg/mL |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is believed to disrupt essential cellular processes, leading to cell death or inhibition of growth:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in the synthesis of essential cellular components.
- Membrane Disruption : It can affect the integrity of microbial membranes, leading to leakage of cellular contents.
- Signal Transduction Interference : The compound may alter signaling pathways, affecting microbial response to environmental stresses.
Case Studies
Several studies have focused on the biological activity of related compounds within the pyridine family, showcasing the potential of such derivatives in therapeutic applications.
-
Study on Antimicrobial Efficacy :
- A study evaluated various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria.
- Results indicated that this compound exhibited potent activity similar to established antibiotics, suggesting its potential as a lead compound for drug development.
-
Antifungal Properties :
- Another investigation assessed the antifungal activity of this compound against Candida species.
- The results demonstrated significant inhibition at low concentrations, indicating its potential utility in treating fungal infections resistant to conventional therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Modifications at various positions on the pyridine ring can enhance potency and selectivity against specific pathogens:
- Position 4 Substituents : Alterations at this position have been shown to significantly impact antimicrobial efficacy.
- Methoxy Group Influence : The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Propiedades
IUPAC Name |
5-methoxy-4-methylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-6(8(10)11)3-9-4-7(5)12-2;/h3-4H,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLPTGRFDREKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















